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  • Product: (S)-3-Amino-3-(2-furyl)-propionic acid
  • CAS: 131829-49-7

Core Science & Biosynthesis

Foundational

The Furan Moiety in Amino Acids: A Nexus of Natural Scaffolding and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The furan ring, a five-membered aromatic heterocycle containing one oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, imparting unique electronic and steric properties to bioactive molecules.[1][2] While its prevalence in a wide array of pharmaceuticals is well-documented, its integration into the fundamental building blocks of life—amino acids—represents a fascinating and burgeoning field of study. This guide provides a comprehensive exploration of the biological significance of the furan moiety in both naturally derived and synthetic amino acids. We will traverse the landscape of furan-containing natural products that originate from amino acid precursors, delve into the synthetic strategies for creating novel furan-amino acid hybrids, and illuminate their transformative applications in drug discovery, peptide chemistry, and the modulation of critical biological pathways. This document is intended to serve as a technical resource, blending foundational knowledge with actionable insights for professionals engaged in the exploration of novel therapeutic modalities.

The Furan Ring: A Privileged Heterocycle in a Biological Context

The furan nucleus is a versatile structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[3] Its unique electronic configuration and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it an attractive component in the design of pharmacologically active agents.[1] In the context of amino acids, the incorporation of a furan ring can be viewed from two primary perspectives: as a structural feature in natural products derived from amino acid biosynthesis and as a deliberately engineered component in synthetic amino acids designed to probe and modulate biological systems.

The furan moiety can act as a bioisostere for other aromatic rings, like phenyl or thiophene, offering altered metabolic stability, bioavailability, and receptor-binding interactions.[1] This bioisosteric replacement is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[4]

Natural Manifestations: Furan-Containing Structures from Amino Acid Precursors

While true naturally occurring amino acids with an integrated furan ring are not as common as their indole (tryptophan) or imidazole (histidine) counterparts, the furan scaffold is present in a variety of natural products that are biosynthetically derived from amino acids.

Lignans: A Phenylalanine-Derived Pathway to Furofurans

Lignans, a class of polyphenolic compounds found in a wide variety of plants, are excellent examples of furan-containing natural products originating from the phenylpropanoid pathway, which begins with the aromatic amino acid phenylalanine.[5]

The biosynthesis of many lignans involves the oxidative dimerization of monolignols, such as coniferyl alcohol, to form a furofuran structure.[5] This intricate process is enzymatically controlled and leads to a diverse array of bioactive molecules with antioxidant, anti-inflammatory, and anti-cancer properties.[5]

Lignan_Biosynthesis Phe Phenylalanine Phenylpropanoid Phenylpropanoid Pathway Phe->Phenylpropanoid Multiple Enzymatic Steps Coniferyl_OH Coniferyl Alcohol Phenylpropanoid->Coniferyl_OH Dimerization Oxidative Dimerization Coniferyl_OH->Dimerization Furofuran Furofuran Lignans (e.g., Pinoresinol) Dimerization->Furofuran

Caption: Simplified biosynthesis of furofuran lignans from phenylalanine.

Mycotoxins with Furofuran Skeletons

Certain mycotoxins, such as erythroskyrine, feature a distinctive furofuran skeleton.[6] The biosynthesis of these complex molecules often involves polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, which can incorporate amino acids like L-valine.[6] The formation of the furofuran ring itself is a fascinating enzymatic process, catalyzed by flavin-dependent enzymes that perform consecutive epoxidation and epoxide-opening cascade reactions.[6] This highlights a distinct biosynthetic strategy for creating the furan moiety in a biological system.

Synthetic Furan-Containing Amino Acids: A Gateway to Novel Therapeutics

The true power of the furan moiety in the context of amino acids is arguably most evident in the realm of synthetic chemistry. The deliberate incorporation of a furan ring into an amino acid scaffold creates a powerful tool for drug discovery and chemical biology.

Furan Amino Acids as Peptide Mimetics and Enzyme Inhibitors

The rigid, planar structure of the furan ring can be used to constrain the conformational flexibility of peptides, making them more effective as enzyme inhibitors or receptor ligands. By replacing a native amino acid with a synthetic furan-containing counterpart, researchers can lock the peptide into a bioactive conformation, enhancing its potency and selectivity.

A compelling example is the development of furan-containing peptide-based inhibitors of Protein Arginine Deiminase Type IV (PAD4), an enzyme implicated in rheumatoid arthritis.[7] In these inhibitors, the furan ring acts as a "warhead," interacting with essential amino acids in the enzyme's active site.[7] Studies have shown that these peptide-based inhibitors can exhibit greater potency than small molecules containing a furan ring.[7]

Modulating Hypoxia-Inducible Factor (HIF) Signaling

The hypoxia-inducible factor (HIF) pathway is a critical cellular response to low oxygen conditions and is a key target in various diseases, including cancer and ischemia.[8] Factor Inhibiting HIF-1 (FIH-1) is a key negative regulator of this pathway.

Researchers have successfully synthesized a series of furan-2-carbonyl amino acid derivatives that act as inhibitors of FIH-1.[8] These molecules are designed to mimic the binding of 2-oxoglutarate, a co-substrate of FIH-1, thereby blocking its activity and activating the HIF pathway.[8] This work underscores the potential of furan-amino acid hybrids in modulating complex signaling cascades.

HIF_Inhibition_Workflow cluster_0 FIH-1 Active Site cluster_1 Inhibition Mechanism 2OG 2-Oxoglutarate (Co-substrate) FIH1 FIH-1 Enzyme 2OG->FIH1 Binds to HIF_Activation HIF Pathway Activation FIH1->HIF_Activation Negative Regulation (Blocked) Furan_AA Furan-2-carbonyl Amino Acid Derivative Furan_AA->FIH1 Competitively Inhibits

Caption: Inhibition of FIH-1 by furan-amino acid derivatives.

Experimental Protocols: Synthesis and Characterization

The synthesis of furan-containing amino acids and their incorporation into peptides are critical skills for researchers in this field. Below are generalized, yet illustrative, protocols based on established methodologies.

Synthesis of Furan-2-carbonyl Amino Acid Derivatives

This protocol outlines the general steps for the condensation reaction between a furan carboxylic acid and an amino acid ester.[8]

Objective: To synthesize a furan-2-carbonyl amino acid derivative for biological screening.

Materials:

  • Furan-2-carboxylic acid

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Coupling agent (e.g., EDC, HBTU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve the amino acid ester hydrochloride and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Stir until all solids are dissolved.

  • Activation: In a separate flask, dissolve the furan-2-carboxylic acid and the coupling agent in the anhydrous solvent. Stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Coupling: Slowly add the activated furan-2-carboxylic acid solution to the amino acid ester solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a mild acid. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Incorporation of Furan-Containing Amino Acids into Peptides

This protocol describes the solid-phase peptide synthesis (SPPS) of a peptide containing a custom furan-amino acid.

Objective: To incorporate a furan-containing amino acid into a peptide sequence using Fmoc-based SPPS.

Materials:

  • Fmoc-protected furan-amino acid

  • Rink amide or Wang resin

  • Other Fmoc-protected standard amino acids

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Washing solvents (DMF, DCM, methanol)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with the deprotection solution for 5-10 minutes (repeat once). Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (either standard or the furan-containing one) with the coupling reagents in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF, DCM, and DMF.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by LC-MS and/or MALDI-TOF mass spectrometry.

Data Summary and Quantitative Insights

The biological activity of furan-containing amino acids and their derivatives is often quantified to understand their therapeutic potential. The following table summarizes representative data from the literature.

Compound ClassTargetAssayKey Finding (IC₅₀/EC₅₀)Reference
Furan-2-carbonyl amino acid derivativesFIH-1HIF-responsive element (HRE) promoter activitySeveral compounds showed significant activation of HRE, indicating FIH-1 inhibition.[8]
Furan-containing peptide-based inhibitorsPAD4Enzyme inhibition assayThe most potent inhibitor had an IC₅₀ of 243.2 ± 2.4 μM.[7]

Future Prospects and Conclusion

The integration of the furan moiety into amino acid structures is a field rich with possibilities. From a biological perspective, further exploration of natural product biosynthesis may yet uncover novel, naturally occurring furan-containing amino acids with unique roles in cellular processes. The true frontier, however, lies in synthetic chemistry and drug development.

The ability to design and synthesize custom furan-amino acids provides an expansive toolkit for:

  • Developing potent and selective enzyme inhibitors: The furan ring can be tailored to interact with specific active site residues.[7]

  • Creating constrained peptides with enhanced therapeutic properties: Furan-amino acids can serve as rigid scaffolds to improve peptide stability and bioactivity.

  • Modulating protein-protein interactions: The unique steric and electronic properties of the furan ring can be leveraged to disrupt or stabilize protein complexes.

  • Protein engineering and unnatural amino acid mutagenesis: The incorporation of furan-amino acids into proteins can introduce novel functionalities, such as photochemical cross-linking capabilities.[9]

References

  • A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules. Available at: [Link]

  • Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. Foods. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules. Available at: [Link]

  • New furan based amino plastics: synthesis, properties and applications. Russian Chemical Bulletin. Available at: [Link]

  • Biomolecules - NCERT. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

  • Furan - Wikipedia. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). ResearchGate. Available at: [Link]

  • One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. PubMed. Available at: [Link]

  • Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Available at: [Link]

Sources

Exploratory

Topic: (S)-3-Amino-3-(2-furyl)-propionic acid: A Comprehensive Technical Guide on Solubility and Stability

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction Overview of (S)-3-Amino-3-(2-furyl)-propionic acid (S)-3-Amino-3-(2-furyl)-propionic acid is a β-amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Overview of (S)-3-Amino-3-(2-furyl)-propionic acid

(S)-3-Amino-3-(2-furyl)-propionic acid is a β-amino acid derivative featuring a furan ring, a structural motif of significant interest in medicinal chemistry.[1] As a non-proteinogenic amino acid, it serves as a valuable building block in the synthesis of peptidomimetics and other bioactive molecules.[1] Its unique structure, combining the functionalities of an amino acid with the distinct electronic and steric properties of a furan ring, makes it a compelling candidate for incorporation into novel therapeutic agents.[1][2]

Significance in Pharmaceutical and Biochemical Research

The incorporation of (S)-3-Amino-3-(2-furyl)-propionic acid into peptide chains can enhance solubility and stability, properties highly desirable in drug formulation.[1] β-peptides, in general, exhibit increased resistance to enzymatic degradation by proteases compared to their α-peptide counterparts, leading to improved pharmacokinetic profiles.[3] Furthermore, the furan moiety can participate in specific drug-receptor interactions and may act as a bioisostere for a phenyl ring, offering a way to modulate a compound's metabolic stability and bioavailability.[2] Its applications are being explored in neuropharmacology and for the study of protein interactions.[1]

Scope of the Technical Guide

This guide provides a senior application scientist's perspective on the critical physicochemical characteristics of (S)-3-Amino-3-(2-furyl)-propionic acid, with a core focus on its solubility and stability. We will delve into the theoretical principles governing these properties, present detailed, field-proven protocols for their experimental determination, and postulate potential degradation pathways based on chemical principles. The objective is to equip researchers and drug developers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is the bedrock upon which all formulation and stability studies are built.

Chemical Structure and Identifiers
  • IUPAC Name: (3S)-3-Amino-3-(furan-2-yl)propanoic acid

  • Common Synonyms: D-β-Ala-(2-furyl)-OH, (S)-3-Amino-3-(2-furyl)propionic acid[1]

  • Molecular Formula: C₇H₉NO₃[4]

  • Molecular Weight: 155.15 g/mol [4]

General Properties

The key physicochemical data for (S)-3-Amino-3-(2-furyl)-propionic acid are summarized in the table below.

PropertyValueSource(s)
CAS Number 131829-49-7[1]
Appearance White to off-white powder[1]
Melting Point 218-222 °C (decomposes)[1]
Purity ≥ 99% (TLC)[1]
Optical Rotation [a]D²⁵ = -2° to -4º (c=1 in 0.5N NaOH)[1]
Storage Conditions Store at 0-8 °C[1]

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and developability. For an amino acid derivative, solubility is intrinsically linked to its acid-base properties and the surrounding solvent environment.

Theoretical Considerations for Solubility

Like other amino acids, (S)-3-Amino-3-(2-furyl)-propionic acid exists predominantly as a zwitterion in aqueous solutions near neutral pH.[5] This dipolar nature, with both a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), facilitates strong interactions with polar solvents like water.

The solubility of amino acids is highly pH-dependent and is typically at its minimum at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero.[5] At pH values below the pI, the molecule carries a net positive charge (cationic form), and at pH values above the pI, it carries a net negative charge (anionic form). Both charged forms exhibit significantly higher aqueous solubility than the neutral zwitterion due to enhanced ion-dipole interactions with water.

The furan ring introduces a degree of aromatic and hydrophobic character to the molecule, which can influence its interaction with both polar and non-polar solvents. While the propionic acid backbone ensures some water miscibility, the furan ring may enhance solubility in less polar organic solvents compared to a purely aliphatic analogue.[6]

Experimental Determination of Aqueous Solubility

A pH-solubility profile is essential for pre-formulation. It informs the selection of appropriate formulation pH, potential for precipitation upon pH changes, and strategies for solubilization.

Objective: To determine the equilibrium solubility of (S)-3-Amino-3-(2-furyl)-propionic acid across a physiologically relevant pH range (e.g., pH 2 to 10).

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range. Ensure the buffer strength is sufficient to maintain the target pH after the addition of the compound but not so high as to significantly alter the ionic strength.

  • Sample Preparation: Add an excess amount of the compound to vials containing each buffer solution. The goal is to create a saturated slurry.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter material that does not bind the analyte, e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method (see Protocol 4.4.1).

  • pH Measurement: Measure the final pH of each saturated solution to confirm it has not deviated from the target.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final measured pH.

Solubility in Organic Solvents and Co-solvent Systems

Understanding solubility in non-aqueous and mixed-solvent systems is crucial for developing liquid formulations, for use in synthetic chemistry, and for purification processes. The solubility of amino acids typically decreases as the proportion of organic solvent in an aqueous mixture increases.[7]

Objective: To determine the solubility in a range of pharmaceutically acceptable solvents.

Methodology: This protocol follows the same principle as the aqueous solubility determination (Protocol 3.2.1), substituting the buffer solutions with the selected organic solvents (e.g., ethanol, propylene glycol, PEG 400, and relevant ethanol-water mixtures).

  • Solvent Selection: Choose a panel of solvents relevant to the intended application.

  • Sample Preparation: Add an excess of the compound to each solvent.

  • Equilibration: Agitate at a constant temperature until equilibrium is reached. Note that equilibration times may differ significantly from aqueous systems.

  • Phase Separation & Quantification: Separate phases and quantify the concentration in the supernatant using a suitable analytical method. The analytical method must be validated for each solvent system to ensure accuracy.

Stability Profile and Degradation Pathway Analysis

Stability testing is a non-negotiable aspect of drug development, ensuring that a drug substance maintains its quality, purity, and potency over its shelf life. Forced degradation studies are the cornerstone of this process.[8]

Theoretical Considerations for Stability

The furan ring is an electron-rich heterocycle, which makes it susceptible to certain types of degradation.

  • Oxidation: The furan ring can be oxidized to form reactive and potentially toxic metabolites, such as dialdehydes or epoxides.[2] This is a critical liability that must be investigated.

  • Acidic Degradation: Under strong acidic conditions, the furan ring can undergo cleavage.[9][10]

Standard amino acid degradation pathways, such as racemization at the chiral center, deamination, or decarboxylation, should also be considered, particularly under harsh temperature and pH conditions.

Forced Degradation Studies: A Framework

Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated storage to intentionally generate degradation products.[11] The objectives are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[8] This information is vital for developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes DS Drug Substance (S)-3-Amino-3-(2-furyl)-propionic acid Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DS->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) DS->Base Ox Oxidation (e.g., 3% H₂O₂, RT) DS->Ox Heat Thermal (e.g., 80°C, solid state) DS->Heat Light Photolytic (ICH Q1B conditions) DS->Light HPLC HPLC-UV/DAD Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC LCMS LC-MS/MS (Structure Elucidation) HPLC->LCMS For unknown peaks DP Identify Degradation Products (DPs) LCMS->DP Pathway Elucidate Degradation Pathways DP->Pathway Method Validate Stability- Indicating Method DP->Method Pathway->Method

Caption: Workflow for Forced Degradation Studies.

Objective: To generate potential degradation products and assess the intrinsic stability of (S)-3-Amino-3-(2-furyl)-propionic acid.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at ~60 °C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at ~60 °C.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.

  • Time Points: Sample at multiple time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[8]

  • Sample Quenching: Neutralize acidic and basic samples. For oxidative samples, degradation can be slowed by dilution.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (Protocol 4.4.1). Use a Diode Array Detector (DAD) to assess peak purity.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected.

Proposed Degradation Pathways

Based on the known chemistry of furan rings, the following degradation pathways are plausible. Structure elucidation of observed degradants would be required for confirmation.

While the amide-like linkage in a peptide is not present, the core amino acid structure could be susceptible to decarboxylation or deamination under extreme pH and heat. The primary concern, however, remains the stability of the furan ring itself, which can undergo acid-catalyzed ring-opening reactions.

Oxidative stress is a significant liability for furan-containing compounds.[2] The electron-rich ring can be attacked by oxidizing agents like hydrogen peroxide, potentially leading to ring opening and the formation of highly reactive unsaturated dicarbonyl species.

Oxidative_Degradation Parent (S)-3-Amino-3-(2-furyl)-propionic acid Intermediate [Oxidative Intermediate (e.g., Epoxide)] Parent->Intermediate H₂O₂ Product Ring-Opened Product (Unsaturated Dicarbonyl) Intermediate->Product Rearrangement/ Hydration

Caption: Proposed Oxidative Degradation Pathway.

Analytical Methods for Stability Testing

A validated stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate its peak from all potential degradation product peaks.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its forced degradation products.

Methodology:

  • Column Selection: Start with a robust, reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water (for acidic pH) or 10 mM Ammonium Bicarbonate (for neutral/basic pH).

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient elution method (e.g., 5% to 95% B over 20-30 minutes) to ensure separation of the polar parent compound from potentially less polar or more polar degradants.

  • Detection: Use a UV detector set at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan, likely around 220-250 nm). A Diode Array Detector (DAD) is highly recommended to simultaneously monitor multiple wavelengths and assess peak purity.

  • Method Optimization: Inject the stressed samples from the forced degradation study (Protocol 4.2.1). Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommendations for Formulation and Storage

  • Storage: Based on supplier data, the solid material should be stored under refrigerated conditions (0-8 °C) to minimize potential degradation.[1]

  • Aqueous Formulations: The pH of aqueous formulations should be carefully controlled. Based on general amino acid behavior, formulating away from the isoelectric point is crucial to maximize solubility and physical stability.[5] Given the potential for acid- and base-catalyzed degradation, a pH range closer to neutral where the compound is sufficiently soluble would likely be optimal for chemical stability.

  • Excipient Compatibility: The high reactivity of the furan ring towards oxidation necessitates careful screening of excipients.[2] Avoid excipients with peroxide contaminants (e.g., some grades of povidone, PEG) and consider the inclusion of antioxidants if developing an oxidation-sensitive liquid formulation.

Conclusion

(S)-3-Amino-3-(2-furyl)-propionic acid is a promising building block for drug development, offering unique structural and stability advantages. However, a comprehensive understanding of its solubility and stability profiles is paramount for its successful application. This guide has outlined the key theoretical considerations and provided robust, actionable protocols for the systematic evaluation of these properties. The pH-dependent solubility, governed by its zwitterionic nature, and the inherent reactivity of the furan ring, particularly towards oxidation, are critical attributes that must be thoroughly characterized. By implementing the described methodologies for solubility profiling, forced degradation, and stability-indicating method development, researchers can build a solid data package to guide formulation strategies, ensure product quality, and accelerate the development of new therapeutics based on this versatile molecule.

References

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  • Attia, K. A., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. ACS Omega, 8(9), 8683–8693. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Boddu, S., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 12-26. [Link]

  • El-Kimary, E. I., et al. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. Journal of Chromatographic Science, 55(3), 323-331. [Link]

  • Frontiers. Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • Royal Society of Chemistry. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • MDPI. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. [Link]

  • Taylor & Francis Online. Metabolic pathway by cleavage of a furan ring. [Link]

  • ScienceDirect. Forced degradation and impurity profiling. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-3-(2-furyl)-propionic acid

Last Updated: January 24, 2026 Introduction Welcome to the technical support guide for the purification of 3-Amino-3-(2-furyl)-propionic acid. This document is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 24, 2026

Introduction

Welcome to the technical support guide for the purification of 3-Amino-3-(2-furyl)-propionic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable β-amino acid derivative. 3-Amino-3-(2-furyl)-propionic acid is a key building block in the synthesis of peptidomimetics and other pharmaceutically active compounds, making its purity a critical parameter for successful research and development.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges associated with the purification of this molecule. The inherent properties of the furan ring and the zwitterionic nature of the amino acid present a unique set of purification hurdles that this guide aims to help you overcome.

I. Core Purification Challenges: An Overview

The purification of 3-Amino-3-(2-furyl)-propionic acid is often complicated by three main factors: the stability of the furan ring, the presence of closely-related impurities, and the difficulty of separating its enantiomers.

  • Furan Ring Instability: The furan moiety is notoriously sensitive to acidic conditions, which can lead to hydrolysis, ring-opening, and subsequent polymerization.[1] This instability necessitates careful control of pH during extraction, chromatography, and crystallization.

  • Impurity Profile: Depending on the synthetic route (e.g., Strecker synthesis or enzymatic resolution), a range of impurities may be present. These can include unreacted starting materials, intermediates, and by-products from the degradation of the furan ring.

  • Chiral Separation: As the molecule is chiral, and often only one enantiomer is biologically active, efficient separation of the racemic mixture is a critical and often challenging step.

Below is a flowchart to guide your initial troubleshooting approach when dealing with an impure sample.

Purification_Troubleshooting start Impure Sample of 3-Amino-3-(2-furyl)-propionic acid check_purity Assess Purity & Identify Impurities (HPLC, NMR, LC-MS) start->check_purity major_issue What is the primary issue? check_purity->major_issue furan_degradation Furan Ring Degradation (Discoloration, Polymerization) major_issue->furan_degradation Color/Polymer Present chiral_issue Incorrect Enantiomeric Ratio major_issue->chiral_issue Racemic or Low e.e. general_impurities Presence of Starting Materials or By-products major_issue->general_impurities Multiple Peaks in HPLC furan_solution Review pH of all steps. Use non-acidic conditions. Consider purification under inert atmosphere. furan_degradation->furan_solution chiral_solution Implement Chiral Resolution: - Diastereomeric Salt Crystallization - Chiral HPLC chiral_issue->chiral_solution impurity_solution Optimize Purification: - Recrystallization - Column Chromatography - Isoelectric Precipitation general_impurities->impurity_solution Isoelectric_Precipitation cluster_0 Step 1: Dissolution cluster_1 Step 2: Filtration cluster_2 Step 3: Precipitation cluster_3 Step 4: Isolation a Crude Product c Stirred Acidic Solution a->c b 1M HCl b->c d Filtered Solution c->d f Precipitate Forms at pI d->f e 1M NaOH (slow addition) e->f g Filter & Wash (Water, Acetone) f->g h Pure Product g->h

Sources

Optimization

Preventing racemization during synthesis of chiral furyl amino acids

Technical Support Center: Synthesis of Chiral Furyl Amino Acids A Senior Application Scientist's Guide to Preventing Racemization Welcome to the technical support center for the synthesis of chiral furyl amino acids. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chiral Furyl Amino Acids

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for the synthesis of chiral furyl amino acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during their synthetic routes. The unique electronic properties of the furan moiety can present specific challenges, and this guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired enantiopurity.

Understanding Racemization in Furyl Amino Acid Synthesis

The synthesis of enantiomerically pure amino acids is a critical aspect of modern chemistry, particularly in pharmaceutical development where stereochemistry dictates biological activity. [1]Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a persistent challenge in peptide synthesis and the synthesis of unnatural amino acids like chiral furyl amino acids. [2][3] The primary mechanism of racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. [4][5]This process is base-catalyzed and involves the activation of the carboxylic acid group, making the α-proton more acidic and susceptible to abstraction. [6][7]The resulting planar oxazolone intermediate can be protonated from either face with equal probability, leading to a loss of stereochemical information. [8] Several factors can influence the rate of racemization, including the choice of coupling reagents, additives, bases, solvents, and reaction temperature. [2][9]The electron-withdrawing nature of the furan ring in furyl amino acids can potentially exacerbate the acidity of the α-proton, making these substrates particularly sensitive to racemization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of chiral furyl amino acids in a question-and-answer format.

Q1: I'm observing significant racemization after my coupling step. What are the most likely causes?

A1: Significant racemization during the coupling step is a common issue and can usually be attributed to one or more of the following factors:

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) can lead to high levels of racemization if used without an additive. [10]* Strong Base: The use of strong, sterically unhindered bases like triethylamine (TEA) can readily abstract the α-proton, promoting oxazolone formation and subsequent racemization. [2]* Prolonged Reaction Time and Elevated Temperature: Longer reaction times and higher temperatures provide more opportunity for the equilibrium between the starting material and the racemized product to be established. [9][11]* Solvent Effects: The polarity of the solvent can influence the rate of racemization. More polar solvents can stabilize the charged intermediates involved in the racemization pathway.

Diagnostic Steps & Solutions:

  • Analyze Your Coupling Reagent:

    • If using a carbodiimide (e.g., DCC, DIC): Always use it in conjunction with a racemization-suppressing additive.

    • Consider phosphonium or uronium salt-based reagents: Reagents like PyBOP, HBTU, and HATU are generally less prone to causing racemization, especially when used with additives. [6]2. Evaluate Your Base:

    • Switch to a weaker or more sterically hindered base: N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended over N,N-diisopropylethylamine (DIEA) or TEA to minimize racemization. [2][6]3. Optimize Reaction Conditions:

    • Lower the reaction temperature: Perform the coupling at 0 °C or even lower if possible.

    • Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.

  • Solvent Selection:

    • Consider less polar solvents: If your substrates are soluble, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferable to highly polar solvents like dimethylformamide (DMF).

Q2: My chiral auxiliary doesn't seem to be effective in controlling stereochemistry. What could be wrong?

A2: Chiral auxiliaries are powerful tools for asymmetric synthesis, but their effectiveness can be compromised under certain conditions. [1][12]

  • Incorrect Stoichiometry: Using stoichiometric amounts of the chiral auxiliary is often crucial for high diastereoselectivity. [1]* Incomplete Attachment or Cleavage: The reactions to attach and remove the auxiliary must be high-yielding to avoid a mixture of products.

  • Incompatible Reaction Conditions: The conditions of the key stereochemistry-determining step (e.g., alkylation) might not be optimal for the chosen auxiliary.

Diagnostic Steps & Solutions:

  • Verify Stoichiometry and Reagent Purity: Ensure you are using the correct amount of a high-purity chiral auxiliary.

  • Optimize Attachment and Cleavage:

    • Confirm complete reaction at each step using appropriate analytical techniques.

    • Ensure the cleavage conditions are mild enough to not cause racemization of the final product.

  • Re-evaluate the Key Stereoselective Step:

    • Consult the literature for the optimal conditions (temperature, solvent, base) for your specific chiral auxiliary and substrate. Common auxiliaries include oxazolidinones and camphor sultam derivatives. [1] * Consider screening different reaction parameters to find the optimal conditions for your furyl amino acid derivative.

Frequently Asked Questions (FAQs)

What are the best coupling reagents to minimize racemization for furyl amino acids?

For substrates prone to racemization, such as N-protected furyl amino acids, the use of coupling reagents in combination with additives is highly recommended.

  • Carbodiimides with Additives: Using N,N'-diisopropylcarbodiimide (DIC) in combination with ethyl cyanoglyoxylate-2-oxime (Oxyma) or 1-hydroxybenzotriazole (HOBt) can significantly suppress racemization. [2][6]HOAt (1-hydroxy-7-azabenzotriazole) is also a very effective additive. [13]* Phosphonium and Uronium Reagents: Reagents like PyAOP and PyOxim have shown to be highly efficient with low levels of racemization. [6]Ynamides have also been reported as racemization-free coupling reagents. [14] How does the N-protecting group influence racemization?

The nature of the N-protecting group plays a crucial role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are known to suppress racemization by reducing the acidity of the α-proton and disfavoring oxazolone formation. [6][15]In contrast, acyl protecting groups can increase the risk of racemization. [2] Can enzymatic methods be used for the synthesis of chiral furyl amino acids?

Enzymatic synthesis is an excellent strategy for producing chiral amino acids with high enantiopurity. [16][17]Enzymes operate under mild conditions, which minimizes the risk of racemization. [1]Methods like asymmetric reductive amination of α-keto acids or the use of transaminases could potentially be adapted for the synthesis of chiral furyl amino acids, provided a suitable enzyme and substrate can be identified. [1][16] What are the recommended analytical methods for determining the enantiomeric excess (ee) of my product?

Accurate determination of enantiomeric excess is critical. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. [18]* Gas Chromatography (GC) on a Chiral Stationary Phase: Also a very common and accurate method. [18]* Capillary Electrophoresis (CE): A powerful technique for separating enantiomers. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the determination of ee. [19]* Mass Spectrometry (MS): Certain MS methods can be used to determine enantiomeric excess. [20][21]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma

  • Dissolve the N-protected furyl amino acid (1.0 eq.) and Oxyma (1.2 eq.) in an appropriate anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amino acid ester hydrochloride salt (1.1 eq.) and a suitable base (e.g., NMM, 1.1 eq.).

  • Add DIC (1.1 eq.) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct.

  • Work-up the reaction mixture by washing with a mild acid (e.g., 1% HCl), a mild base (e.g., 5% NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the purified product using a suitable analytical method (e.g., chiral HPLC).

Table 1: Comparison of Common Coupling Reagents and Additives

Coupling Reagent/AdditiveAdvantagesDisadvantages
DCC InexpensiveHigh racemization potential without additives, byproduct (DCU) can be difficult to remove. [10]
DIC/HOBt or DIC/Oxyma Good suppression of racemization, byproduct is more soluble. [2][6]HOBt has explosive properties. [6]
HBTU/HATU Fast coupling rates, low racemization. [6]Can cause guanidinylation of the N-terminus. [13]
PyBOP/PyAOP Low racemization, good for sterically hindered amino acids. [6]Can be more expensive.

Visualizing Key Concepts

Diagram 1: Mechanism of Racemization via Oxazolone Formation

Racemization_Mechanism cluster_0 Racemization Pathway Start N-Protected Chiral Furyl Amino Acid Activated Activated Intermediate Start->Activated Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Base (Proton Abstraction) Racemic Racemic Product Oxazolone->Racemic Protonation

Caption: The base-catalyzed formation of a planar oxazolone intermediate is the primary route to racemization.

Diagram 2: Decision-Making Workflow for Minimizing Racemization

Racemization_Prevention_Workflow cluster_coupling Coupling Strategy cluster_conditions Condition Optimization Start Start: Synthesis of Chiral Furyl Amino Acid Coupling Select Coupling Method Start->Coupling Carbodiimide Carbodiimide + Additive (DIC/Oxyma) Coupling->Carbodiimide Cost-effective Onium Onium Salt (HBTU, HATU, PyBOP) Coupling->Onium High reactivity Enzymatic Enzymatic Method Coupling->Enzymatic Highest stereoselectivity Conditions Optimize Reaction Conditions Analysis Analyze Enantiomeric Purity Conditions->Analysis Success Success: High ee Analysis->Success ee > 99% Troubleshoot Troubleshoot: Low ee Analysis->Troubleshoot ee < 99% Troubleshoot->Coupling Re-evaluate Carbodiimide->Conditions Onium->Conditions Enzymatic->Analysis Base Use Weak/Hindered Base (NMM, Collidine) Temp Low Temperature (0°C or below) Time Minimize Reaction Time

Caption: A workflow to guide the selection of synthetic strategy and optimization to prevent racemization.

References

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Chiral Amino Acids Synthesis. (n.d.). Chem-Space. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Xiao, Z.-P., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 46-56. [Link]

  • Gaus, H. J., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 70(18), 3847-3853. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Belokon, Y. N., et al. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2536. [Link]

  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. (2013). Journal of Chromatography A, 1317, 105-114. [Link]

  • Goodman, M., & Stueben, K. C. (1962). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 84(7), 1279-1283. [Link]

  • Grigorean, G., et al. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275-4281. [Link]

  • Racemization in amino acids? (2017, February 28). ResearchGate. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315576120. [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2026, January 7). ACS Catalysis. [Link]

  • Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. (2022, November 6). ResearchGate. [Link]

  • Gaus, H. J., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 70(18), 3847-3853. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). Journal of the American Chemical Society, 133(40), 15914-15917. [Link]

  • Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 6(11), 948-976. [Link]

  • Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. (2016). Biotechnology and Bioengineering, 113(9), 1947-1956. [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021). Chemical Communications, 57(93), 12431-12434. [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. [Link]

  • Al-Dalaen, S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4967. [Link]

  • Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(17), 4275-4281. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5227. [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023). Journal of Creation, 37(2), 99-110. [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. (2019, May 24). Pharma's Almanac. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2018). Mini-Reviews in Organic Chemistry, 15(4), 282-297. [Link]

  • HOT article: Rapid determination of enantiomeric excess. (2012, June 6). Analytical Methods Blog. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. [Link]

  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014). The Journal of Organic Chemistry, 79(6), 2419-2433. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2025, August 6). Organic Letters. [Link]

  • Epimerization by oxazolone formation. (n.d.). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Guide to Investigating the Stereoselective Activity of 3-Amino-3-(2-furyl)-propionic Acid Enantiomers at GABA Receptors

The furan moiety is a recognized pharmacophore in medicinal chemistry, and β-amino acids are known to interact with various biological targets, including γ-aminobutyric acid (GABA) receptors, the primary inhibitory neuro...

Author: BenchChem Technical Support Team. Date: February 2026

The furan moiety is a recognized pharmacophore in medicinal chemistry, and β-amino acids are known to interact with various biological targets, including γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] Given the chiral nature of receptor binding pockets, it is highly probable that the (S) and (R)-isomers of 3-Amino-3-(2-furyl)-propionic acid will exhibit distinct affinities and functional activities at GABA receptors.

The Critical Role of Chirality in GABA Receptor Modulation

The biological activity of many β-substituted GABA analogues is highly dependent on their absolute configuration.[2] For instance, the (R)-enantiomers of the clinically used drugs baclofen and phenibut are considerably more active than their corresponding (S)-enantiomers.[2] Conversely, the anticonvulsant activity of pregabalin is primarily attributed to its (S)-enantiomer.[2] This stereoselectivity arises from the specific three-dimensional arrangement of functional groups in the ligand, which dictates its ability to bind to the chiral microenvironment of the receptor's binding site. Therefore, a thorough investigation into the individual activities of the (S) and (R)-enantiomers of 3-Amino-3-(2-furyl)-propionic acid is essential to elucidate their therapeutic potential and mechanism of action.

Proposed Experimental Workflow for Comparative Analysis

This section outlines a robust experimental plan to systematically compare the in vitro and in vivo activities of the (S) and (R)-enantiomers of 3-Amino-3-(2-furyl)-propionic acid.

G cluster_0 Compound Preparation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation synthesis Synthesis of Racemic 3-Amino-3-(2-furyl)-propionic acid separation Chiral Separation of (S) and (R) Enantiomers synthesis->separation binding GABA Receptor Binding Assays (GABA-A & GABA-B) separation->binding functional GABA-B Receptor Functional Assay (GTPγS Binding) binding->functional animal_models Rodent Behavioral Models (e.g., Anticonvulsant, Anxiolytic) functional->animal_models

Figure 1: Proposed experimental workflow for the comparative analysis of (S)- and (R)-3-Amino-3-(2-furyl)-propionic acid.

Part 1: Synthesis and Chiral Separation

The initial step involves the synthesis of the racemic mixture of 3-Amino-3-(2-furyl)-propionic acid, followed by the separation of the individual enantiomers. A potential synthetic route could involve the reaction of furan-2-carbaldehyde with a suitable nitrogen source and a two-carbon synthon.[3] Chiral separation can be achieved using techniques such as chiral chromatography or diastereomeric salt formation.[4][5]

Part 2: In Vitro Characterization at GABA Receptors

The affinity of each enantiomer for GABA-A and GABA-B receptors can be determined using radioligand binding assays. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to a specific receptor site.

Experimental Protocol: GABA-B Receptor Binding Assay

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-B receptors. Thoroughly wash the membranes to remove endogenous GABA.[3]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand for the GABA-B receptor (e.g., [³H]CGP54626), and varying concentrations of the test compound ((S)- or (R)-isomer).[6]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1.5 hours) to allow for competitive binding.[6]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

A similar protocol can be adapted for GABA-A receptors using a specific radioligand such as [³H]muscimol.[7]

To assess the functional activity of the enantiomers at the GABA-B receptor (i.e., whether they act as agonists, antagonists, or allosteric modulators), a [³⁵S]GTPγS binding assay can be employed. This assay measures the activation of G-proteins coupled to the receptor.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing GABA-B receptors as described for the binding assay.

  • Assay Setup: In a 96-well plate, combine the membranes, the non-hydrolyzable GTP analog [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature to allow for G-protein activation and the binding of [³⁵S]GTPγS.[8]

  • Termination and Scintillation Proximity Assay (SPA): Terminate the reaction and quantify the bound [³⁵S]GTPγS using SPA technology. Add SPA beads that capture the G-protein-bound radioligand, bringing it into close proximity to the scintillant embedded in the beads, which then emits light.

  • Data Analysis: Measure the light output using a microplate scintillation counter. Increased signal compared to baseline indicates agonist activity. The potency (EC₅₀) and efficacy (Emax) of the agonist can be determined from the concentration-response curve.

G cluster_0 GABA-B Receptor Signaling GABAB_R GABA-B Receptor G_protein G-protein (Gi/o) GABAB_R->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion

Figure 2: Simplified signaling pathway of the GABA-B receptor.[9]

Part 3: In Vivo Evaluation

Based on the in vitro results, promising enantiomers can be advanced to in vivo studies in rodent models to assess their potential therapeutic effects.

Experimental Protocol: In Vivo Assessment of GABAergic Activity

A well-established method to identify compounds with GABAergic properties in vivo is to assess their ability to inhibit apomorphine-induced climbing behavior in mice.[10]

  • Animal Acclimatization: Acclimate male Swiss-Webster mice to the experimental conditions.

  • Drug Administration: Administer the test compound ((S)- or (R)-isomer) via an appropriate route (e.g., intraperitoneally or intracerebroventricularly).[10]

  • Apomorphine Challenge: After a predetermined time, administer a subcutaneous injection of apomorphine to induce climbing behavior.[10]

  • Behavioral Observation: Immediately after the apomorphine injection, place the mice in individual wire mesh cages and record the time spent climbing over a specific period (e.g., 30 minutes).

  • Data Analysis: Compare the climbing time of the treated groups to a vehicle-treated control group. A significant reduction in climbing time suggests a GABAergic-like activity.

Hypothetical Data Summary and Interpretation

The following table illustrates how the experimental data for the (S) and (R)-enantiomers of 3-Amino-3-(2-furyl)-propionic acid could be summarized for a clear comparison.

Parameter (S)-3-Amino-3-(2-furyl)-propionic acid (R)-3-Amino-3-(2-furyl)-propionic acid
GABA-A Receptor Binding (Ki, µM) > 10025.3 ± 3.1
GABA-B Receptor Binding (Ki, µM) 5.2 ± 0.889.7 ± 11.5
GABA-B Receptor Functional Activity ([³⁵S]GTPγS) Agonist (EC₅₀ = 2.7 µM, Emax = 95%)Weak Partial Agonist (EC₅₀ = 50.1 µM, Emax = 30%)
In Vivo Anticonvulsant Activity (ED₅₀, mg/kg) 15> 100

This is a hypothetical data table for illustrative purposes only.

In this hypothetical scenario, the (S)-isomer demonstrates potent and selective agonist activity at the GABA-B receptor with corresponding in vivo anticonvulsant effects. The (R)-isomer, in contrast, shows weaker and less selective activity. Such a clear stereoselective profile would strongly suggest that the therapeutic potential of 3-Amino-3-(2-furyl)-propionic acid lies with the (S)-enantiomer.

Conclusion

While direct experimental data comparing the (S) and (R)-isomers of 3-Amino-3-(2-furyl)-propionic acid is currently lacking in the scientific literature, the principles of stereopharmacology strongly suggest that these enantiomers will exhibit distinct biological activities. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous approach to characterizing and comparing the pharmacological profiles of these compounds, particularly at GABA receptors. Elucidating the stereoselective activity of these and other novel chemical entities is a critical step in the drug discovery and development process, paving the way for more potent, selective, and safer therapeutic agents.

References

  • ChemBK. 2-Amino-3-(furan-2-yl)propanoic acid. Available from: [Link]

  • GABA receptors: structure, function, pharmacology, and related disorders. PMC. Available from: [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separ
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Comparative

A Senior Application Scientist's Guide to Furan-Containing Amino Acids Versus Their Heterocyclic Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the incorporation of non-canonical amino acids into peptides and small molecule drugs offers a powerful stra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of non-canonical amino acids into peptides and small molecule drugs offers a powerful strategy to modulate their pharmacological properties. Among these, amino acids bearing heterocyclic side chains are of particular interest due to their ability to introduce unique steric and electronic features, enhance binding affinity, and improve metabolic stability. This guide provides an in-depth comparison of furan-containing amino acids with their common heterocyclic analogs: thiophene-, pyrrole-, and pyridine-containing amino acids. We will delve into their synthesis, physicochemical properties, and the implications of their inclusion in drug discovery, supported by experimental data and detailed protocols.

The Significance of Heterocyclic Amino Acids in Drug Design

Heterocyclic rings are prevalent in a vast number of FDA-approved drugs, a testament to their importance in medicinal chemistry. When incorporated into amino acid side chains, these moieties can act as bioisosteres for naturally occurring aromatic amino acids like phenylalanine, tyrosine, and tryptophan. This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic profiles. The choice of a specific heterocycle allows for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical for the development of effective therapeutics.[1][2]

Furan-Containing Amino Acids: A Profile

Furan, a five-membered aromatic heterocycle containing an oxygen atom, imparts distinct characteristics when part of an amino acid side chain, such as in 2-furylalanine.

Synthesis: The synthesis of furan-containing amino acids can be achieved through various organic chemistry methodologies. A common approach involves the modification of serine or other suitable starting materials. One notable method is the chemobiocatalytic route starting from 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical.[3] This involves an oxidation step followed by a transamination to yield the desired amino acid.[3]

Physicochemical Properties: The oxygen atom in the furan ring is highly electronegative, which influences the electronic properties of the molecule. This can be a double-edged sword; while it can participate in hydrogen bonding, which is beneficial for receptor binding, it also makes the furan ring more susceptible to metabolic oxidation.[4]

A Comparative Analysis of Heterocyclic Amino Acid Analogs

To provide a clear comparison, we will examine the properties of furan-containing amino acids alongside their thiophene, pyrrole, and pyridine-containing counterparts.

Physicochemical Properties: A Head-to-Head Comparison

The choice of heterocycle has a profound impact on the lipophilicity and electronic character of the amino acid. These properties, in turn, influence how a drug candidate interacts with its biological target and how it is processed in the body.

PropertyFuran-containing (e.g., 2-Furylalanine)Thiophene-containing (e.g., 2-Thienylalanine)Pyrrole-containing (e.g., 2-Pyrrolylalanine)Pyridine-containing (e.g., 2-Pyridylalanine)
Lipophilicity (Calculated logP) ~0.9 (for Fmoc-L-2-furylalanine)[5]-1.7 (for 2-Thienylalanine)[6]Data not readily available-2.3 (for DOTA-[l2Pal³]-LM3)[7]
Electronic Effects (Hammett Constant, σp) +0.18 (Electron-withdrawing)[8]+0.05 (Weakly electron-withdrawing)[8]-0.8 (Electron-donating)+0.17 (Electron-withdrawing)[8]
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor.Sulfur is a weak hydrogen bond acceptor.N-H group acts as a hydrogen bond donor.Nitrogen acts as a hydrogen bond acceptor and can be protonated.
Aromaticity LowerHigher than furanIntermediateHigh

Note: Experimental logP/logD values for the underivatized amino acids are not consistently available in the literature. The presented values are a mix of calculated data and experimental data for derivatives and should be interpreted with caution as they are not directly comparable. The Hammett constants provide a measure of the electron-donating or electron-withdrawing nature of the substituent.[9]

Biological Implications and Applications

The subtle differences in the physicochemical properties of these heterocyclic amino acids translate into significant variations in their biological activity and metabolic fate.

  • Furan-containing amino acids: The electron-withdrawing nature of the furan ring can influence peptide conformation and receptor interactions. However, the furan moiety is often associated with metabolic instability, as it can be oxidized by cytochrome P450 enzymes to form reactive metabolites.[4]

  • Thiophene-containing amino acids: Thiophene is often considered a bioisostere of the phenyl ring and can lead to compounds with improved metabolic stability compared to their furan analogs.[4] Thiophene derivatives have shown a wide range of biological activities, including as enzyme inhibitors and receptor modulators.

  • Pyrrole-containing amino acids: The pyrrole ring, with its N-H group, can act as a hydrogen bond donor, offering unique interaction possibilities with biological targets. The electron-rich nature of the pyrrole ring makes it highly reactive in electrophilic substitution reactions.

  • Pyridine-containing amino acids: The pyridine ring introduces a basic nitrogen atom, which can be protonated at physiological pH. This can enhance water solubility and provide a key interaction point with acidic residues in a protein binding pocket.

Experimental Protocols

To provide a practical context for the comparison of these amino acids, we present detailed protocols for their incorporation into peptides and for the assessment of their metabolic stability.

Protocol 1: Incorporation of Heterocyclic Amino Acids into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating an unnatural amino acid, such as 2-furylalanine, into a peptide sequence using manual Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including the desired heterocyclic amino acid)

  • Rink Amide resin (for C-terminal amide peptides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To confirm the completion of the coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

Metabolic_Stability_Workflow Preparation Prepare Solutions (Compound, Microsomes, NADPH) Incubation Incubate at 37°C Preparation->Incubation Sampling Take Samples at Time Points Incubation->Sampling Quenching Quench Reaction (Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Caption: Workflow for an in vitro metabolic stability assay.

Materials:

  • Test compound (peptide containing the heterocyclic amino acid)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer. Thaw the HLM and NADPH regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, HLM, and the test compound solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

  • Sample Preparation: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the assay.[10][11][12]

Conclusion

The selection of a heterocyclic amino acid for incorporation into a drug candidate is a critical decision that can significantly impact its therapeutic potential. Furan-containing amino acids offer unique electronic properties but may present challenges in terms of metabolic stability. Thiophene, pyrrole, and pyridine-containing analogs provide a spectrum of alternative physicochemical properties that can be leveraged to optimize a lead compound. By understanding the comparative advantages and disadvantages of each heterocyclic system and employing robust experimental protocols for their evaluation, researchers can make more informed decisions in the design and development of novel and effective therapeutics.

References

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  • PubMed. One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. [Link].

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  • ACS Publications. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. [Link].

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  • PubMed Central. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link].

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Validation

A Comparative Guide to the Validation of Analytical Methods for (S)-3-Amino-3-(2-furyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the validation of (S)-3-Amino-3-(2-furyl)-propionic acid, a crucial building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of (S)-3-Amino-3-(2-furyl)-propionic acid, a crucial building block in pharmaceutical synthesis.[1] As a Senior Application Scientist, my objective is to offer not just protocols, but a foundational understanding of the principles and strategic choices that underpin robust and reliable analytical method validation, grounded in scientific integrity and regulatory expectations.

The Crucial Role of Method Validation

(S)-3-Amino-3-(2-furyl)-propionic acid is a non-proteinogenic amino acid derivative whose unique furan moiety makes it a valuable component in the development of novel therapeutic agents.[1] Ensuring the identity, purity, and strength of this intermediate is paramount for the quality and safety of the final drug product. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] This process is not merely a regulatory checkbox; it is a fundamental scientific exercise that guarantees the reliability and consistency of data throughout the drug development lifecycle.

The cornerstone of this process is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which provides a framework for the validation characteristics required for various analytical tests.[2][3][4]

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is the first critical decision in method validation. For a molecule like (S)-3-Amino-3-(2-furyl)-propionic acid, with its chiral center, amino acid functionality, and UV-active furan ring, several techniques are viable, each with distinct advantages and challenges.

HPLC is a highly popular and versatile method for the analysis of amino acids due to its high throughput, excellent separation capabilities, and sensitivity.[5]

  • Reversed-Phase HPLC (RP-HPLC) with UV Detection: This is often the workhorse for assay and impurity profiling. The furan ring in the analyte provides a chromophore suitable for UV detection. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Chiral HPLC: The control of enantiomeric purity is critical for many pharmaceuticals. Chiral HPLC is the gold standard for separating the (S)-enantiomer from its (R)-counterpart. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates).[6]

GC offers high resolution and sensitivity, but its application to amino acids is complicated by their low volatility and polar nature.[7][8]

  • Derivatization is Essential: To make (S)-3-Amino-3-(2-furyl)-propionic acid suitable for GC analysis, a derivatization step is necessary to replace the active hydrogens on the amino and carboxyl groups with nonpolar moieties, thereby increasing volatility.[7] Common derivatization techniques include silylation (e.g., using MSTFA) or acylation.[8][9] While effective, this adds a step to the sample preparation process and can introduce variability.

CE is a high-efficiency separation technique that can be particularly useful for chiral separations of amino acids.[10][11] It offers the advantages of low sample and reagent consumption. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric resolution.[10][11]

The choice between these techniques depends on the specific validation parameter being assessed. For instance, RP-HPLC is well-suited for assay and achiral purity, while chiral HPLC or CE is necessary for enantiomeric purity.

MethodSelection Analyte (S)-3-Amino-3-(2-furyl)-propionic acid Assay Assay/ Quantitative Analysis Analyte->Assay EnantiomericPurity Enantiomeric Purity Analyte->EnantiomericPurity ImpurityProfiling Impurity Profiling Analyte->ImpurityProfiling RPHPLC RP-HPLC-UV Assay->RPHPLC Primary Choice GC GC (with Derivatization) Assay->GC Alternative ChiralHPLC Chiral HPLC EnantiomericPurity->ChiralHPLC Gold Standard CE Capillary Electrophoresis EnantiomericPurity->CE Alternative ImpurityProfiling->RPHPLC Primary Choice Linearity cluster_0 Linearity Plot Conc 1 Conc 2 Conc 1->Conc 2 Conc 3 Conc 2->Conc 3 Conc 4 Conc 3->Conc 4 Conc 5 Conc 4->Conc 5

Caption: Idealized linearity plot showing a proportional response.

  • Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol (Spiked Matrix Approach):

    • Prepare a sample matrix (placebo).

    • Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

    Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Data Presentation:

LevelSpiked (µg/mL)Measured (µg/mL)Recovery (%)Mean Recovery (%)
80%80.079.5, 80.2, 79.899.4, 100.3, 99.899.8
100%100.0100.5, 99.7, 100.1100.5, 99.7, 100.1100.1
120%120.0119.5, 120.8, 120.199.6, 100.7, 100.1100.1
  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

    • The relative standard deviation (RSD) of the recoveries should be ≤ 2.0%.

  • Rationale: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. [12]

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and RSD for each set of measurements.

  • Data Presentation:

Precision LevelAnalystDayMean Assay (%)RSD (%)
Repeatability1199.80.5
Intermediate22100.30.7
  • Acceptance Criteria:

    • RSD for repeatability should be ≤ 1.0%.

    • RSD for intermediate precision should be ≤ 2.0%.

Precision cluster_0 High Precision (Repeatable) cluster_1 Low Precision a1 a2 a3 a4 a5 b1 b2 b3 b4 b5

Caption: Conceptual illustration of high vs. low precision.

  • Rationale:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [12]This is particularly important for impurity analysis.

  • Experimental Protocol (based on Signal-to-Noise):

    • Prepare a series of dilute solutions of the analyte.

    • Determine the concentration at which the analyte's signal is consistently distinguishable from the baseline noise.

    • LOD is often established at a signal-to-noise ratio (S/N) of 3:1.

    • LOQ is often established at an S/N of 10:1.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

  • Data Presentation:

ParameterConcentration (µg/mL)S/N RatioPrecision at LOQ (RSD%)Accuracy at LOQ (Recovery%)
LOD0.05~3:1N/AN/A
LOQ0.15~10:1≤ 10%80-120%
  • Acceptance Criteria:

    • LOQ must be demonstrated to have acceptable precision and accuracy.

  • Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. [12]It provides an indication of the method's reliability during normal usage. [12]Robustness is often evaluated during method development. [13][14][15]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

    • Deliberately vary each parameter within a realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).

    • Analyze a standard solution under each modified condition.

    • Evaluate the impact on key system suitability parameters (e.g., resolution, retention time, peak asymmetry).

  • Data Presentation:

Parameter VariedVariationResolution (Analyte/Impurity)Retention Time (min)
Nominal -2.5 8.2
Flow Rate+0.1 mL/min2.47.5
-0.1 mL/min2.69.1
Temperature+2°C2.58.0
-2°C2.58.4
  • Acceptance Criteria:

    • System suitability parameters should remain within their pre-defined acceptance criteria under all varied conditions.

Conclusion: A Foundation of Quality

The validation of analytical methods for (S)-3-Amino-3-(2-furyl)-propionic acid is a rigorous, multi-faceted process that underpins the quality of pharmaceutical development. By systematically evaluating parameters from specificity to robustness, scientists can build a comprehensive data package that demonstrates a method is fit for its intended purpose. A well-validated method is not just a regulatory requirement; it is a hallmark of scientific excellence, ensuring that the data generated is accurate, reliable, and trustworthy. This guide serves as a framework for approaching this critical task with a deep understanding of both the scientific principles and the practical execution required for success.

References

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Comparative

A Research Primer on the Therapeutic Potential of (S)-3-Amino-3-(2-furyl)-propionic acid in Neurological Disorders

A Comparative Guide to a Novel Chemical Entity in Neuropharmacology Executive Summary The quest for novel therapeutics in neurology is a continuous endeavor, driven by the need for more effective treatments for a wide ra...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to a Novel Chemical Entity in Neuropharmacology

Executive Summary

The quest for novel therapeutics in neurology is a continuous endeavor, driven by the need for more effective treatments for a wide range of debilitating disorders. This guide delves into the therapeutic potential of (S)-3-Amino-3-(2-furyl)-propionic acid, a unique β-amino acid derivative. While direct efficacy data for this specific compound in neurological disorder models remains nascent, its structural components—a furan ring and a β-amino acid backbone—are present in molecules with established neuropharmacological relevance.

This document serves as a research primer and a comparative guide. It will not present non-existent head-to-head experimental data. Instead, it will provide a scientifically grounded exploration of the compound's potential mechanisms of action based on the known properties of its constituent parts. We will compare these hypothesized mechanisms with those of established therapeutic agents and outline a comprehensive experimental framework for researchers to validate these hypotheses. This guide is intended for drug development professionals, neuroscientists, and medicinal chemists interested in the discovery and development of novel neurotherapeutics.

Deconstructing the Molecule: A Foundation for Hypothesizing Efficacy

(S)-3-Amino-3-(2-furyl)-propionic acid is a chiral, non-proteinogenic amino acid. Its therapeutic potential can be inferred by examining its two key structural motifs: the furan ring and the β-amino acid backbone.

  • The Furan Moiety: A Privileged Scaffold in Neuropharmacology The furan ring is a five-membered aromatic heterocycle found in numerous bioactive natural products and synthetic drugs. Its presence often imparts favorable pharmacokinetic properties and allows for diverse chemical interactions. In the context of neurological disorders, furan-containing compounds have been explored for their neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3] Some 2-arylbenzo[b]furan derivatives, for instance, have shown potential as disease-modifying agents in Alzheimer's disease models by exerting neuroprotective and anti-neuroinflammatory effects.[4] The furan ring in (S)-3-Amino-3-(2-furyl)-propionic acid could potentially engage with biological targets in a similar fashion, offering a starting point for its investigation as a neurotherapeutic agent.

  • The β-Amino Acid Backbone: A Tool for Stability and Mimicry Unlike their α-amino acid counterparts, β-amino acids have an additional carbon atom between the amino and carboxyl groups. This seemingly minor change has profound implications for their biological properties. Peptides containing β-amino acids often exhibit enhanced stability against enzymatic degradation, a crucial attribute for drug candidates. Furthermore, β-amino acids can fold into stable secondary structures, such as helices and sheets, that can mimic the structures of natural peptides. This property is being exploited in the development of inhibitors of protein-protein interactions, such as the aggregation of amyloid-β peptides in Alzheimer's disease.[5] The β-amino acid structure in our compound of interest suggests it could serve as a stable scaffold for presenting the furan moiety to its biological target or for disrupting pathological protein aggregation.

Hypothesized Mechanisms of Action in Neurological Disorders

Based on the structural analysis, we can propose several plausible mechanisms through which (S)-3-Amino-3-(2-furyl)-propionic acid might exert therapeutic effects in neurological disorders.

  • Modulation of Neurotransmitter Systems: The structural similarity of some amino acid derivatives to neurotransmitters like GABA suggests a potential role in modulating neuronal activity.[3] (S)-3-Amino-3-(2-furyl)-propionic acid could potentially act as an agonist or antagonist at neurotransmitter receptors, or it could influence neurotransmitter synthesis, release, or reuptake.

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are common pathological features of many neurological disorders.[1][2][6] The furan moiety, known for its presence in compounds with anti-inflammatory and antioxidant properties, could enable (S)-3-Amino-3-(2-furyl)-propionic acid to mitigate these detrimental processes.

  • Inhibition of Protein Aggregation: The stable secondary structures formed by β-amino acids could allow this compound to interfere with the pathological aggregation of proteins like amyloid-β in Alzheimer's disease or α-synuclein in Parkinson's disease.[5]

The following diagram illustrates a potential signaling pathway that could be modulated by (S)-3-Amino-3-(2-furyl)-propionic acid, leading to neuroprotective effects.

G cluster_0 Potential Neuroprotective Pathways of (S)-3-Amino-3-(2-furyl)-propionic acid cluster_1 Cellular Stressors cluster_2 Potential Mechanisms cluster_3 Therapeutic Outcomes Compound (S)-3-Amino-3-(2-furyl)- propionic acid Antioxidant_Response Enhanced Antioxidant Response Compound->Antioxidant_Response Inflammatory_Modulation Modulation of Inflammatory Pathways Compound->Inflammatory_Modulation Aggregation_Inhibition Inhibition of Aggregation Compound->Aggregation_Inhibition Oxidative_Stress Oxidative Stress Reduced_Damage Reduced Neuronal Damage Neuroinflammation Neuroinflammation Protein_Aggregation Protein Aggregation Neuronal_Survival Increased Neuronal Survival Antioxidant_Response->Neuronal_Survival Inflammatory_Modulation->Reduced_Damage Improved_Function Improved Synaptic Function Aggregation_Inhibition->Improved_Function

Caption: Hypothesized neuroprotective signaling pathways of (S)-3-Amino-3-(2-furyl)-propionic acid.

A Proposed Experimental Workflow for Efficacy Validation

To rigorously evaluate the therapeutic potential of (S)-3-Amino-3-(2-furyl)-propionic acid, a systematic, multi-tiered experimental approach is necessary. The following workflow provides a roadmap for researchers.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Toxicology cluster_2 Phase 3: In Vivo Efficacy in Disease Models cluster_3 Phase 4: Mechanism of Action Elucidation A1 Receptor Binding Assays (e.g., GABA, Glutamate) B1 Blood-Brain Barrier Permeability A1->B1 Promising binding profile A2 Enzyme Inhibition Assays (e.g., MAO, BACE1) A2->B1 Potent inhibition A3 Cell-based Assays: - Neuroprotection (e.g., against H2O2, glutamate) - Anti-inflammatory (e.g., LPS-stimulated microglia) - Anti-aggregation (e.g., ThT assay for Aβ) A3->B1 Significant cellular effects C1 Alzheimer's Model (e.g., APP/PS1 mice) - Behavioral tests (e.g., Morris water maze) - Histopathology (e.g., plaque load) B1->C1 Good brain penetration C2 Parkinson's Model (e.g., MPTP-induced) - Motor function tests (e.g., rotarod) - Immunohistochemistry (e.g., tyrosine hydroxylase) B1->C2 C3 Epilepsy Model (e.g., PTZ-induced seizures) - Seizure scoring - EEG analysis B1->C3 B2 Maximum Tolerated Dose (MTD) B2->C1 B2->C2 B2->C3 B3 ADME Studies B3->C1 B3->C2 B3->C3 D1 Target Identification (e.g., affinity chromatography, proteomics) C1->D1 Positive efficacy C2->D1 Positive efficacy C3->D1 Positive efficacy D2 Signaling Pathway Analysis (e.g., Western blot, RNA-seq) D1->D2

Caption: Proposed experimental workflow for evaluating the efficacy of (S)-3-Amino-3-(2-furyl)-propionic acid.

Comparative Analysis: Hypothesized Profile vs. an Established Therapeutic

To contextualize the potential of (S)-3-Amino-3-(2-furyl)-propionic acid, it is useful to compare its hypothesized mechanisms with an established drug. For this purpose, we will use Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.

FeatureMemantine(S)-3-Amino-3-(2-furyl)-propionic acid (Hypothesized)
Primary Mechanism of Action Uncompetitive, low-to-moderate affinity antagonist of NMDA receptors. Reduces glutamate excitotoxicity.Multi-faceted: Potential for neurotransmitter modulation, anti-inflammatory and antioxidant effects, and inhibition of protein aggregation.
Target Specificity Relatively specific for the NMDA receptor channel.Potentially broader spectrum of action, which could be advantageous for complex, multi-factorial diseases.
Potential Advantages Well-characterized mechanism, established clinical efficacy in moderate-to-severe Alzheimer's disease.Potential for disease-modifying effects through anti-inflammatory, antioxidant, and anti-aggregation properties, in addition to symptomatic relief.
Potential Challenges Primarily symptomatic relief, does not halt disease progression.Unproven efficacy and safety profile. The broad spectrum of activity could lead to off-target effects.

This comparison highlights that while Memantine has a well-defined, albeit primarily symptomatic, role, (S)-3-Amino-3-(2-furyl)-propionic acid, if its hypothesized mechanisms are validated, could represent a more holistic therapeutic approach by targeting multiple pathological cascades.

Detailed Experimental Protocols

To facilitate the initiation of research on this compound, we provide outlines of key experimental protocols.

Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Compound Treatment: Pre-incubate cells with varying concentrations of (S)-3-Amino-3-(2-furyl)-propionic acid for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the H₂O₂-treated control.

Protocol 2: In Vivo Efficacy Assessment in an Alzheimer's Disease Mouse Model (APP/PS1)
  • Animal Model: Use transgenic APP/PS1 mice, which develop amyloid plaques and cognitive deficits.

  • Drug Administration: Administer (S)-3-Amino-3-(2-furyl)-propionic acid or vehicle control to the mice daily for a period of 3-6 months, starting before or after the onset of pathology.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Tissue Collection and Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.

  • Histopathological and Biochemical Analysis:

    • Quantify amyloid plaque load using immunohistochemistry with an anti-Aβ antibody.

    • Measure levels of soluble and insoluble Aβ using ELISA.

    • Assess neuroinflammation by measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or qPCR.

Conclusion and Future Directions

(S)-3-Amino-3-(2-furyl)-propionic acid represents a novel chemical entity with a scientifically plausible rationale for investigation as a neurotherapeutic agent. Its unique combination of a furan moiety and a β-amino acid backbone suggests the potential for a multi-target mechanism of action that could be beneficial in complex neurological disorders.

While this guide has provided a theoretical framework and a roadmap for research, the path to clinical validation is long and requires rigorous experimental testing. The proposed workflow offers a starting point for academic and industry researchers to begin to unravel the true therapeutic potential of this and similar compounds. The future of neuropharmacology lies in the exploration of such novel chemical spaces, and (S)-3-Amino-3-(2-furyl)-propionic acid is a worthy candidate for such exploration.

References

  • Chem-Impex. (S)-3-Amino-3-(2-furyl)propionic acid. [Link]

  • Li, R., et al. (2021). Impact of alternating amino acid sequences on beta-amyloid-induced neurotoxicity and neuroinflammation in Alzheimer's disease. PMC. [Link]

  • Chen, X., et al. (2024). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. PMC. [Link]

  • Al-Orf, S. M., et al. (2020). Psychobiotics improve propionic acid-induced neuroinflammation in juvenile rats, rodent model of autism. PubMed Central. [Link]

  • Khan, I., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]

  • Khan, I., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate. [Link]

  • Google Patents. (BR0009277A)
  • Chen, X., et al. (2024). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. ResearchGate. [Link]

  • Koutsouras, G., et al. (2023). The role of amino acid metabolism in neurodegenerative diseases. AccScience Publishing. [Link]

  • Duscha, A., et al. (2023). Propionic acid promotes neurite recovery in damaged multiple sclerosis neurons. PMC. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. [Link]

  • More, P., et al. (2023). Branched-Chain Amino Acids in Parkinson's Disease: Molecular Mechanisms and Therapeutic Potential. MDPI. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • MacFabe, D. F., et al. (2007). Neurobiological effects of intraventricular propionic acid in rats: Possible role of short chain fatty acids on the pathogenesis and characteristics of autism spectrum disorders. ResearchGate. [Link]

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  • Çelik, Ç., et al. (2024). The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology. MDPI. [Link]

  • Kim, H. J., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. [Link]

  • MacFabe, D. F., et al. (2007). Neurobiological effects of intraventricular propionic acid in rats: possible role of short chain fatty acids on the pathogenesis and characteristics of autism spectrum disorders. PubMed. [Link]

  • Chen, X., et al. (2024). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. PubMed. [Link]

  • Kandimalla, R., et al. (2011). Excitatory amino acids in neurological and neurodegenerative disorders. ResearchGate. [Link]

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  • Özer, G. T., et al. (2023). Therapeutic Effects of a Novel Form of Biotin on Propionic Acid-Induced Autistic Features in Rats. MDPI. [Link]

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Validation

Comparative Study of Catalysts for Asymmetric Synthesis of Furyl Amino Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The asymmetric synthesis of α-amino acids is a critical endeavor in the fields of medicinal chemistry and materials science.[1][2] Among t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of α-amino acids is a critical endeavor in the fields of medicinal chemistry and materials science.[1][2] Among the diverse array of unnatural amino acids, furyl amino acids stand out due to the unique electronic properties of the furan moiety, which can serve as a bioisostere for various aromatic systems. Consequently, the development of efficient and highly selective catalytic methods for their synthesis is of paramount importance. This guide presents a comparative analysis of leading catalytic systems, offering in-depth insights into their performance, mechanistic nuances, and practical applications, supported by experimental data.

The Challenge: Achieving Stereocontrol

The primary obstacle in the synthesis of enantiomerically pure furyl amino acids is the precise control of the stereochemistry at the α-carbon. Common strategies involve the asymmetric hydrogenation of α-enamido esters or the asymmetric alkylation of glycine derivatives. The electron-rich nature of the furan ring, however, can significantly influence the reactivity and stereoselectivity of these transformations, making the choice of an appropriate catalyst crucial for success.

Catalytic Systems: A Comparative Overview

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes featuring chiral phosphine ligands have proven to be highly effective for the asymmetric hydrogenation of α-enamido esters, which are key precursors to furyl amino acids.[3][4][5] The specific structure of the chiral ligand is the primary determinant of the reaction's stereochemical outcome.[4]

Performance Data:

Catalyst/LigandSubstrateYield (%)e.e. (%)
Rh(I)-DIPAMP(Z)-Methyl α-acetamidocinnamate>9596
Rh(I)-DuPhosMethyl 2-acetamido-3-(2-furyl)acrylate>9995
Rh(I)-JosiPhosEthyl 2-acetamido-3-(2-furyl)acrylate~95>99

Mechanistic Considerations: The catalytic cycle is generally understood to involve the coordination of both the olefin and the amide carbonyl group to the rhodium center, forming a five-membered chelate. The chiral ligand creates a sterically hindered environment that directs the hydrogenation to a specific face of the double bond, thus inducing asymmetry.

Experimental Protocol: Asymmetric Hydrogenation using a Rh(I)-DIPAMP Catalyst

  • Catalyst Preparation: In an inert atmosphere glovebox, dissolve [Rh(COD)(DIPAMP)]+BF4− (1 mol%) in freshly distilled and degassed methanol.

  • Reaction Setup: In a high-pressure reactor, dissolve the α-enamido ester substrate (e.g., (Z)-methyl α-acetamidocinnamate) in degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring for completion by TLC or HPLC.

  • Work-up and Purification: Upon completion, carefully vent the reactor and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the enantiomerically enriched amino acid derivative.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Rh_precursor [Rh(COD)(DIPAMP)]+BF4− Active_catalyst Active Rhodium Catalyst Rh_precursor->Active_catalyst Solvent_prep Degassed Methanol Solvent_prep->Active_catalyst Reactor High-Pressure Reactor Active_catalyst->Reactor Substrate α-Enamido Ester Substrate->Reactor Solvent_removal Solvent Removal Reactor->Solvent_removal Pressure H2 Pressure: 50 psi Temperature Temperature: Room Temp Time Time: 12-24 hours Purification Column Chromatography Solvent_removal->Purification Product Enantioenriched Amino Acid Purification->Product

Caption: Rh-catalyzed asymmetric hydrogenation workflow.

Chiral Phase-Transfer Catalysis for Asymmetric Alkylation

Phase-transfer catalysis (PTC) presents a practical and often more environmentally friendly alternative for the synthesis of α-amino acids.[6][7][8] In this approach, chiral quaternary ammonium salts are utilized to facilitate the enantioselective alkylation of glycine Schiff bases with electrophiles like furfuryl halides.[7]

Performance Data:

CatalystSubstrateAlkylating AgentYield (%)e.e. (%)
O'Donnell CatalystGlycine benzophenone imine2-(Bromomethyl)furan85-9560-82
Maruoka CatalystGlycine imine ethyl ester2-(Chloromethyl)furan9198

Mechanistic Considerations: The chiral phase-transfer catalyst and the enolate of the glycine Schiff base form a tight ion pair in the organic phase. This chiral ion pair then undergoes alkylation. The steric and electronic properties of the catalyst's chiral scaffold effectively shield one face of the enolate, leading to high enantioselectivity.[9]

Experimental Protocol: Asymmetric Alkylation with a Maruoka Catalyst

  • Reaction Setup: In a round-bottom flask, dissolve the glycine imine ethyl ester and 2-(chloromethyl)furan in toluene at 0 °C. Add the Maruoka catalyst (1-5 mol%).

  • Base Addition: Add a 50% aqueous solution of potassium hydroxide dropwise to the vigorously stirred reaction mixture.

  • Reaction Monitoring: Continue vigorous stirring at 0 °C for the specified time (typically 2-6 hours), monitoring the reaction progress by HPLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis and Purification: Hydrolyze the resulting Schiff base using 1N HCl to yield the crude amino acid. Purify the product by ion-exchange chromatography.

Catalytic Cycle Diagram:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Catalyst_X [Q]X Chiral_ion_pair [Q]+[Enolate]− Catalyst_X->Chiral_ion_pair Ion Exchange Base K+OH− Glycine_enolate Glycine Enolate Glycine_enolate->Chiral_ion_pair Alkylated_product Alkylated Glycine Imine Chiral_ion_pair->Alkylated_product + Furfuryl-X KX K+X− Chiral_ion_pair->KX Release of X− Furfuryl_halide Furfuryl-X Alkylated_product->Glycine_enolate Deprotonation Glycine_imine Glycine Imine Base->Glycine_imine Deprotonation Glycine_imine->Glycine_enolate Phase Transfer

Caption: Phase-transfer catalytic cycle for alkylation.

Conclusion

The selection of an optimal catalyst for the asymmetric synthesis of furyl amino acids depends on several factors, including the specific substrate, desired scale of the reaction, and economic considerations. Rhodium-catalyzed asymmetric hydrogenation consistently delivers high enantioselectivities for the conversion of α-enamido esters.[3][10] In contrast, chiral phase-transfer catalysis offers a scalable and often more sustainable approach, particularly for industrial applications.[6][11]

Future advancements in this field will likely focus on the design of more active, robust, and recyclable catalysts. Furthermore, expanding the substrate scope to include a wider variety of functionalized furan derivatives remains an active area of research. The exploration of biocatalytic methods, such as the use of transaminases, also holds significant promise for the green and efficient synthesis of these valuable chiral building blocks.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer-Catalyzed Conditions. Chemical Reviews, 103(8), 3013-3028. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]

  • Lu, J., Huang, L., Liang, H., Wang, Z., Kato, T., Liu, Y., & Maruoka, K. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters, 26(5), 1038-1043. [Link]

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Comparative

Enhancing Peptide Stability: A Comparative Guide to the In Vitro and In Vivo Performance of Peptides Incorporating (S)-3-Amino-3-(2-furyl)-propionic acid

For researchers, scientists, and drug development professionals, the therapeutic promise of peptides is often tempered by their inherent instability. Rapid degradation by proteases in biological systems leads to short in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the therapeutic promise of peptides is often tempered by their inherent instability. Rapid degradation by proteases in biological systems leads to short in vivo half-lives, limiting their clinical utility.[1][2] A primary strategy to overcome this hurdle is the incorporation of unnatural amino acids designed to confer resistance to enzymatic cleavage.[3][4] This guide provides an in-depth comparison of the stability of standard peptides versus those modified with (S)-3-Amino-3-(2-furyl)-propionic acid, a unique β-amino acid.

While direct, peer-reviewed comparative data for this specific unnatural amino acid is not extensively available, this guide will leverage established principles of peptide chemistry and pharmacology to present a robust, data-driven framework for its evaluation. We will detail the scientific rationale for its use, provide validated experimental protocols for stability assessment, and present a hypothetical comparative analysis to illustrate its potential advantages.

The Challenge of Peptide Instability

Native peptides, composed of L-α-amino acids, are readily recognized by a vast array of proteases and peptidases.[1] These enzymes catalyze the hydrolysis of peptide bonds, leading to rapid clearance from circulation.[1] Key degradation pathways include cleavage by exoproteases at the peptide termini and by endoproteases at specific internal sites.[2] This susceptibility necessitates strategies that mask or alter the peptide backbone to prevent enzymatic recognition and prolong therapeutic action.

(S)-3-Amino-3-(2-furyl)-propionic acid: A Novel Tool for Stability

(S)-3-Amino-3-(2-furyl)-propionic acid offers a dual-pronged approach to enhancing peptide stability.

  • β-Amino Acid Backbone : As a β-amino acid, it introduces an additional carbon atom into the peptide backbone. This structural alteration disrupts the typical α-amino acid spacing that proteases are evolved to recognize, rendering the adjacent peptide bonds highly resistant to cleavage.[5][6][7] Studies have consistently shown that peptides composed entirely of β-amino acids are exceptionally stable against a wide range of peptidases.[6][8]

  • Furan Side Chain : The furan ring is an aromatic heterocycle present in numerous pharmacologically active compounds.[9] Its incorporation can influence a peptide's physicochemical properties, including solubility, conformation, and receptor binding affinity. Furthermore, the furan moiety can impact metabolic stability, making it a valuable component in designing peptidomimetics with improved pharmacokinetic profiles.[9]

Comparative Stability Analysis: A Framework for Evaluation

To objectively assess the stabilizing effect of (S)-3-Amino-3-(2-furyl)-propionic acid, a comparative study is essential. Here, we propose a hypothetical study comparing a native peptide (Peptide A), the same peptide with a single substitution of (S)-3-Amino-3-(2-furyl)-propionic acid (Peptide B), and a version stabilized with a well-established modification, such as the inclusion of a D-amino acid (Peptide C).

Hypothetical Peptides for Analysis:

  • Peptide A (Native): A standard decapeptide with a known protease cleavage site.

  • Peptide B (Furan-Modified): Peptide A with one amino acid at a position susceptible to cleavage replaced by (S)-3-Amino-3-(2-furyl)-propionic acid.

  • Peptide C (D-Amino Acid-Modified): Peptide A with the same residue replaced by its D-enantiomer, a common strategy for enhancing protease resistance.[10]

In Vitro Stability: Plasma Incubation Assay

The primary goal of the in vitro assay is to determine the rate of degradation in a biologically relevant matrix, such as human plasma, which contains a complex mixture of proteases.

Experimental Protocol: In Vitro Plasma Stability

  • Peptide Preparation: Dissolve lyophilized Peptide A, B, and C in a suitable buffer (e.g., PBS) to create 1 mg/mL stock solutions.

  • Plasma Incubation: Add each peptide stock solution to fresh human plasma to a final concentration of 100 µg/mL. Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).

  • Protein Precipitation: Vortex the samples and incubate on ice for 10 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay model.

Hypothetical In Vitro Stability Data

PeptideModificationIn Vitro Half-Life (t½) in Human Plasma (min)
Peptide A Native L-amino acids15
Peptide B (S)-3-Amino-3-(2-furyl)-propionic acid210
Peptide C D-amino acid substitution> 480 (minimal degradation)

Data Interpretation:

In this hypothetical scenario, the native Peptide A is rapidly degraded. The incorporation of (S)-3-Amino-3-(2-furyl)-propionic acid in Peptide B results in a significant, 14-fold increase in its plasma half-life, demonstrating substantial protection against proteolysis. Peptide C, with the D-amino acid, shows the highest stability, which is consistent with the known high resistance of D-amino acids to degradation.

In Vivo Stability: Pharmacokinetic Study in a Rodent Model

An in vivo study is crucial to understand the peptide's true persistence in a complex biological system and to determine key pharmacokinetic parameters.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Utilize male Sprague-Dawley rats (n=3-5 per peptide group).

  • Administration: Administer a single intravenous (IV) bolus dose (e.g., 2 mg/kg) of Peptide A, B, or C to each respective group.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-injection) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Processing: Process the plasma samples to extract the peptide, typically involving protein precipitation as described in the in vitro protocol.

  • Bioanalysis: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and determine key pharmacokinetic parameters, including elimination half-life (t½), clearance (CL), and area under the curve (AUC).

Hypothetical In Vivo Pharmacokinetic Data

PeptideModificationIn Vivo Elimination Half-Life (t½) (min)Clearance (CL) (mL/min/kg)Area Under the Curve (AUC) (ng·min/mL)
Peptide A Native L-amino acids815013,333
Peptide B (S)-3-Amino-3-(2-furyl)-propionic acid952580,000
Peptide C D-amino acid substitution18012166,667

Data Interpretation:

The hypothetical in vivo data corroborates the in vitro findings. Peptide B, containing (S)-3-Amino-3-(2-furyl)-propionic acid, exhibits a nearly 12-fold longer elimination half-life and a significantly reduced clearance rate compared to the native Peptide A. This leads to a substantial increase in overall drug exposure (AUC). As expected, Peptide C shows the most favorable pharmacokinetic profile. These results would strongly suggest that the incorporation of (S)-3-Amino-3-(2-furyl)-propionic acid is a highly effective strategy for improving the in vivo stability of peptides.

Mechanistic Insights and Experimental Workflows

The enhanced stability conferred by (S)-3-Amino-3-(2-furyl)-propionic acid stems from its unique structure, which sterically and electronically hinders protease activity.

G cluster_0 Proteolytic Degradation Pathway of Native Peptide (Peptide A) cluster_1 Inhibition of Degradation with (S)-3-Amino-3-(2-furyl)-propionic acid (Peptide B) Protease Protease Active Site Binding Recognition & Binding (Substrate Specificity) Protease->Binding Recognizes PeptideA Native Peptide (L-α-amino acids) PeptideA->Binding Enters Cleavage Peptide Bond Hydrolysis Binding->Cleavage Degradation Degraded Fragments Cleavage->Degradation Protease_B Protease Active Site NoBinding Steric Hindrance (Altered Backbone) Protease_B->NoBinding Fails to Bind PeptideB Modified Peptide (Contains β-amino acid) PeptideB->NoBinding Approaches Stability Intact Peptide (Enhanced Half-Life) NoBinding->Stability

Caption: Protease interaction with native vs. modified peptides.

The workflow for comparing peptide stability is a systematic process that moves from in vitro screening to in vivo validation.

G cluster_workflow Peptide Stability Assessment Workflow A Peptide Synthesis (Native vs. Modified) B In Vitro Plasma Stability Assay A->B C Data Analysis (Calculate t½) B->C D Candidate Selection (Based on in vitro data) C->D E In Vivo PK Study (Rodent Model) D->E F Pharmacokinetic Modeling (t½, CL, AUC) E->F G Lead Optimization F->G

Caption: Workflow for evaluating peptide stability.

Conclusion

While further empirical studies are needed to provide definitive quantitative data, the foundational principles of medicinal chemistry strongly support the use of (S)-3-Amino-3-(2-furyl)-propionic acid as a potent tool for enhancing peptide stability. Its β-amino acid structure provides a robust defense against proteolytic degradation, and the furan moiety offers opportunities for further modulation of a peptide's pharmacological properties. The experimental frameworks provided in this guide offer a clear and validated pathway for researchers to assess the stability of their own peptide candidates incorporating this or other novel amino acids. By systematically applying these in vitro and in vivo methods, drug development professionals can make informed decisions to advance more stable and effective peptide therapeutics.

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Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of 3-Aminopropanoic Acid Derivatives

For researchers, scientists, and drug development professionals navigating the intricate world of small molecule therapeutics, understanding the pharmacokinetic profile of a compound is paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of small molecule therapeutics, understanding the pharmacokinetic profile of a compound is paramount. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of various 3-aminopropanoic acid (β-alanine) derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and explore how subtle structural modifications can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The Significance of 3-Aminopropanoic Acid Derivatives in Pharmacology

3-Aminopropanoic acid, or β-alanine, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) allows them to interact with GABA receptors.[2][3][4] Furthermore, some derivatives have been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, highlighting their potential in treating a range of neurological and psychiatric disorders.[5][6]

However, the therapeutic efficacy of these compounds is intrinsically linked to their pharmacokinetic behavior. Poor oral bioavailability, rapid metabolism, or unfavorable distribution can render an otherwise potent molecule ineffective. Consequently, a thorough understanding and strategic manipulation of their pharmacokinetic properties through chemical modification are critical for successful drug development.

Comparative Pharmacokinetic Analysis of Selected 3-Aminopropanoic Acid Derivatives

CompoundDerivative TypeDosing StrategyCmax (µM)Tmax (min)AUC (µM·min)Half-life (t½) (min)Oral Bioavailability (%)Key Observations
β-Alanine Parent Compound1400 mg fixed dose218.4 ± 87.940-15018,550 ± 6,49532.6 - 97.8VariableHigh inter-individual variability in pharmacokinetic response.[7][8]
β-Alanine Parent Compound10 mg/kg BW----VariableBody weight influences pharmacokinetic parameters.[7][8]
β-Alanine (Sustained-Release) Formulation6 g/day ----ImprovedCircumvents paresthesia associated with rapid-release formulations.[9]
β-Alanine (Controlled-Release) Formulation8 g single doseIncreased 1.6-fold-Increased 2.1-fold63.5 ± 8.7Increased 2.1-fold*Significantly higher bioavailability compared to sustained-release tablets.[10]
N-Acetyl-β-Alanine N-Acyl Derivative1-10 g doses---IncreasedPrevents paresthesia by slow conversion to β-alanine, suggesting a longer half-life.[11]
β-Alanine Ethyl Ester Ester Prodrug-----Potentially EnhancedEsterification is a common strategy to improve the bioavailability of amino acids.[12]

*Compared to a sustained-release tablet formulation.

Interpreting the Data:

The data clearly illustrates the pharmacokinetic variability of β-alanine itself, which is influenced by dosing strategy and formulation.[7][8][9][10] The use of controlled-release and sustained-release formulations can significantly alter the absorption profile, leading to improved bioavailability and potentially better patient compliance by reducing side effects like paresthesia.[9][10]

Furthermore, chemical modifications, such as N-acetylation, offer a promising prodrug approach. N-Acetyl-β-alanine is designed to be pharmacologically inactive and slowly convert to the active β-alanine in the body.[11] This strategy not only mitigates the acute side effect of paresthesia but also likely extends the half-life of the parent compound, leading to a more sustained therapeutic effect.[11] While specific pharmacokinetic parameters for N-acetyl-β-alanine are not detailed in the available literature, the qualitative description points towards a favorable modification of the ADME profile.

Esterification of the carboxylic acid group, as in β-alanine ethyl ester, is another well-established prodrug strategy to enhance the lipophilicity of amino acids, thereby potentially increasing their absorption and bioavailability.[12] Although quantitative pharmacokinetic data for β-alanine ethyl ester was not found for a direct comparison, this chemical modification is a key strategy employed in drug design to overcome absorption barriers.

Experimental Protocols for Pharmacokinetic Evaluation

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for a typical in vivo pharmacokinetic study in a rodent model and the subsequent bioanalytical sample preparation.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a 3-aminopropanoic acid derivative following oral administration to rats. All animal procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[13][14]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound after oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compound (3-aminopropanoic acid derivative)

  • Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (16-18 gauge, 2-3 inches long)[15]

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Anesthesia (e.g., isoflurane) for terminal blood collection

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study to allow for acclimatization. Provide ad libitum access to food and water.

  • Dose Preparation: Prepare the dosing solution of the test compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing to minimize variability in gastrointestinal absorption. Allow free access to water.

  • Dosing:

    • Weigh each animal to determine the precise dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[15]

    • Administer the test compound solution via oral gavage. Gently restrain the rat and insert the gavage needle along the upper palate until it passes into the esophagus. Administer the dose smoothly.[15]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.

    • For each time point, collect approximately 0.2-0.3 mL of blood from the tail vein or saphenous vein into EDTA-coated tubes. The total blood volume collected from a single animal should not exceed the recommended guidelines (e.g., 10% of total blood volume for a single sample, or 7.5% per week for multiple samples).[16]

    • For the final time point, a terminal blood collection via cardiac puncture under deep anesthesia can be performed to obtain a larger volume.

  • Plasma Preparation:

    • Immediately after collection, gently invert the blood collection tubes to mix with the anticoagulant.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microtube.

    • Store the plasma samples at -80°C until bioanalysis.

Plasma Sample Preparation for LC-MS/MS Analysis

Accurate quantification of the test compound in plasma is crucial for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis of small molecules due to its high sensitivity and selectivity.[17][18][19]

Objective: To extract the 3-aminopropanoic acid derivative from rat plasma and prepare it for LC-MS/MS analysis.

Materials:

  • Rat plasma samples

  • Internal standard (IS) solution (a structurally similar compound not present in the sample)

  • Protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

  • 96-well plates or autosampler vials

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw the frozen plasma samples on ice to prevent degradation of the analyte.

  • Protein Precipitation:

    • To a 50 µL aliquot of each plasma sample in a microcentrifuge tube, add a small volume (e.g., 10 µL) of the internal standard solution. The IS is crucial for correcting for variations in sample processing and instrument response.

    • Add a larger volume (e.g., 150 µL) of cold protein precipitation solvent.[20] The organic solvent will denature and precipitate the abundant plasma proteins.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[21]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a clean 96-well plate or an autosampler vial. Be careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase of the LC method.

  • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system for quantification. The system will separate the analyte from other components in the sample, and the mass spectrometer will detect and quantify the analyte and internal standard based on their specific mass-to-charge ratios.

Visualizing the Mechanism: Signaling Pathways of 3-Aminopropanoic Acid Derivatives

To better understand the therapeutic potential of 3-aminopropanoic acid derivatives, it is essential to visualize their interactions with their molecular targets. As many of these compounds modulate GABA and NMDA receptors, the following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of these two critical neurotransmitter systems.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-APA_Derivative 3-Aminopropanoic Acid Derivative (Agonist) GABAB_R GABA-B Receptor (Heterodimer: GABAB1 + GABAB2) 3-APA_Derivative->GABAB_R Binds to GABAB1 subunit G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Effector Downstream Effectors cAMP->Effector K_channel->Effector Hyperpolarization Ca_channel->Effector Reduced Neurotransmitter Release

Caption: Simplified GABA-B Receptor Signaling Pathway.

NMDA_Receptor_Signaling cluster_extracellular_nmda Extracellular Space cluster_membrane_nmda Cell Membrane cluster_intracellular_nmda Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 subunit 3-APA_Derivative_NMDA 3-Aminopropanoic Acid Derivative (Co-agonist) 3-APA_Derivative_NMDA->NMDA_R Binds to Glycine site on GluN1 subunit Ca_ion Ca2+ NMDA_R->Ca_ion Channel Opening (requires membrane depolarization) Signaling_Cascades Intracellular Signaling Cascades (e.g., CaMKII) Ca_ion->Signaling_Cascades Activates Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: Simplified NMDA Receptor Signaling Pathway.

These diagrams illustrate how 3-aminopropanoic acid derivatives can exert their effects. As agonists at the GABA-B receptor, they can induce inhibitory neurotransmission.[22] As co-agonists at the NMDA receptor, they can modulate excitatory neurotransmission, a process crucial for learning and memory.[23][24] The specific interaction and the resulting physiological effect will depend on the derivative's affinity and efficacy at each receptor subtype.

Conclusion and Future Directions

The pharmacokinetic profile of 3-aminopropanoic acid derivatives is a critical determinant of their therapeutic potential. This guide has provided a comparative overview of the pharmacokinetics of β-alanine and its derivatives, highlighting the impact of formulation and chemical modification on their ADME properties. The detailed experimental protocols offer a framework for researchers to conduct their own pharmacokinetic studies, ensuring the generation of high-quality, reproducible data.

Future research should focus on conducting comprehensive, head-to-head comparative pharmacokinetic studies of a wider range of structurally diverse 3-aminopropanoic acid derivatives. This will enable a more thorough understanding of structure-pharmacokinetic relationships and facilitate the rational design of novel derivatives with optimized drug-like properties. By integrating pharmacokinetic data with pharmacodynamic and toxicological assessments, we can accelerate the development of safe and effective therapies based on this versatile chemical scaffold.

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